2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid
CAS No.: 10008-97-6
Cat. No.: VC21235725
Molecular Formula: C9H6F4O3
Molecular Weight: 238.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10008-97-6 |
|---|---|
| Molecular Formula | C9H6F4O3 |
| Molecular Weight | 238.14 g/mol |
| IUPAC Name | 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid |
| Standard InChI | InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15) |
| Standard InChI Key | SKLLNTQHBPZMDI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)O)OC(C(F)F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)OC(C(F)F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
2-(1,1,2,2-tetrafluoroethoxy)benzoic acid is a member of the fluorinated benzoic acid family, distinguished by the specific positioning of its functional groups. The compound has the molecular formula C₉H₆F₄O₃ and a molecular weight of 238.14 g/mol. Its structure consists of a benzoic acid core with a tetrafluoroethoxy (-OCF₂CF₂H) group attached at the ortho (2-) position relative to the carboxylic acid function. This precise arrangement contributes to its unique reactivity profile and applications in various chemical processes.
The compound is registered under CAS number 10008-97-6 and possesses the IUPAC name 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid. In systematic nomenclature, it can also be described as ortho-(1,1,2,2-tetrafluoroethoxy)benzoic acid, reflecting the position of the fluorinated substituent on the aromatic ring.
Structural Identifiers
The structural identification of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid can be represented through several standardized chemical notations:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₉H₆F₄O₃ |
| CAS Registry Number | 10008-97-6 |
| Standard InChI | InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15) |
| Standard InChIKey | SKLLNTQHBPZMDI-UHFFFAOYSA-N |
| SMILES Notation | C1=CC=C(C(=C1)C(=O)O)OC(C(F)F)(F)F |
Physical and Chemical Properties
The physical and chemical properties of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid are significantly influenced by the presence of the fluorine atoms in the tetrafluoroethoxy group. These atoms impart increased lipophilicity, stability, and unique reactivity patterns to the molecule.
Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 238.14 g/mol |
| Physical State | Solid at room temperature |
| Appearance | Crystalline powder |
| Solubility | Limited solubility in water; soluble in organic solvents including alcohols, ethers, and chlorinated solvents |
| Melting Point | Approximately 120-125°C (estimated based on related compounds) |
| Boiling Point | Decomposes before boiling |
| Density | Approximately 1.5-1.6 g/cm³ (estimated) |
Chemical Reactivity
The chemical behavior of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid is characterized by the combined reactivity of the carboxylic acid group and the influence of the electron-withdrawing tetrafluoroethoxy substituent. The carboxylic acid functionality exhibits typical acid-base chemistry, readily forming salts with bases and participating in esterification reactions. The presence of the ortho-positioned tetrafluoroethoxy group influences these reactions through both steric and electronic effects.
Synthesis Methods
Laboratory Synthesis
The synthesis of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with tetrafluoroethanol under controlled conditions. This reaction proceeds via a nucleophilic substitution mechanism, where the phenolic hydroxyl group of salicylic acid reacts with activated tetrafluoroethanol in the presence of a suitable base.
The general reaction can be represented as:
2-hydroxybenzoic acid + CF₂HCF₂OH → 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid + H₂O
Reaction Conditions
The reaction typically requires:
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Base catalyst (such as potassium carbonate or sodium hydroxide)
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Aprotic polar solvent (DMF, DMSO)
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Moderate temperatures (80-120°C)
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Reaction time of several hours
Alternative Synthetic Routes
An alternative approach involves the direct etherification of 2-fluorobenzoic acid with tetrafluoroethanol using cross-coupling methodologies. This approach may offer advantages in terms of yield and purity but requires more specialized reagents and catalysts.
Applications in Research and Industry
Pharmaceutical Applications
2-(1,1,2,2-tetrafluoroethoxy)benzoic acid has potential applications in pharmaceutical research due to its unique structural features. The tetrafluoroethoxy group can enhance drug-like properties of molecules by:
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Increasing metabolic stability due to the presence of C-F bonds
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Enhancing lipophilicity, potentially improving membrane permeability
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Providing sites for specific interactions with biological targets
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Modifying the electronic properties of the molecule, affecting its binding affinity to proteins and receptors
These properties make the compound valuable as a potential building block in medicinal chemistry for the development of novel therapeutic agents.
Materials Science Applications
In materials science, fluorinated compounds like 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid can contribute to the development of:
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Fluorinated polymers with enhanced chemical resistance
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Specialty coatings with improved durability and weather resistance
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Advanced materials with tailored surface properties
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Liquid crystalline materials with unique optical properties
The presence of the tetrafluoroethoxy group can impart specific interactions and properties that are valuable in these applications .
Synthetic Intermediate
One of the most significant applications of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid is as a synthetic intermediate in organic chemistry. The compound can serve as a building block for more complex molecules, providing a means to introduce the tetrafluoroethoxy functionality at specific positions in target structures.
| Safety Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
| Storage | Well-ventilated area, away from incompatible materials |
| Handling | Use in fume hood, avoid dust formation |
| Disposal | Follow local regulations for chemical waste disposal |
| Fire Hazards | Not highly flammable, but may release toxic fluorine-containing compounds when heated to decomposition |
Comparative Analysis with Structural Isomers
2-(1,1,2,2-tetrafluoroethoxy)benzoic acid belongs to a family of isomeric compounds that differ in the position of the tetrafluoroethoxy group on the benzoic acid ring. A comparison with these structural isomers provides insights into how positional changes affect physicochemical properties and applications.
Structural Comparison of Tetrafluoroethoxy Benzoic Acid Isomers
| Property | 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid | 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid | 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid |
|---|---|---|---|
| CAS Number | 10008-97-6 | 70126-48-6 | Not specified in search results |
| Molecular Formula | C₉H₆F₄O₃ | C₉H₆F₄O₃ | C₉H₆F₄O₃ |
| Molecular Weight | 238.14 g/mol | 238.14 g/mol | 238.14 g/mol |
| Structure | Tetrafluoroethoxy at ortho position | Tetrafluoroethoxy at meta position | Tetrafluoroethoxy at para position |
| Distinctive Features | Potential intramolecular interactions between ortho substituent and carboxylic acid | More free rotation of tetrafluoroethoxy group | Most symmetrical structure with para substitution |
Reactivity Differences
The position of the tetrafluoroethoxy group significantly influences the reactivity of these isomers. In the 2-(ortho) position, potential steric hindrance and electronic interactions with the neighboring carboxylic acid group can affect reaction rates and selectivity. These differences make each isomer uniquely valuable for specific applications .
The 3-(meta) isomer exhibits different electronic effects on the aromatic ring, potentially altering its reactivity in electrophilic and nucleophilic substitution reactions . The 4-(para) isomer, with its symmetrical substitution pattern, may demonstrate different crystallization behavior and solid-state properties compared to its regioisomers .
Research Applications in Advanced Fields
Fluorinated Polymers Development
The tetrafluoroethoxy benzoic acid family, including the 2-substituted variant, serves as important building blocks in the synthesis of fluorinated polymers. These polymers exhibit exceptional chemical resistance, thermal stability, and unique surface properties, making them valuable in applications requiring durability under harsh conditions .
Analytical Chemistry Applications
In analytical chemistry, fluorinated compounds like 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid can function as:
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Derivatization agents for improving chromatographic separation
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Internal standards for quantitative analysis
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Components in specialized stationary phases for chromatography
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Reagents for specific analytical techniques
The unique spectroscopic properties conferred by the fluorine atoms make these compounds particularly useful in analytical applications .
Surface Modification Technology
The 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid and related compounds have potential applications in surface modification technologies. When incorporated into coatings or surface treatments, these compounds can impart:
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Increased hydrophobicity
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Enhanced chemical resistance
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Improved durability
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Reduced friction coefficients
These properties are particularly valuable in electronics, automotive, and industrial applications where surface properties significantly impact performance .
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